molecular formula C9H11ClN2O2 B11887498 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one CAS No. 1346697-59-3

4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one

Katalognummer: B11887498
CAS-Nummer: 1346697-59-3
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: YMJMGFYPFVVVDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, antiplatelet, and antihypertensive properties

Vorbereitungsmethoden

The synthesis of 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloro-3(2H)-pyridazinone with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, including anti-inflammatory and antihypertensive effects.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one include other pyridazinone derivatives, such as:

  • 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
  • 4-chloro-5-(methoxy)-2-phenyl-3(2H)-pyridazinone

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological profiles and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1346697-59-3

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

5-chloro-4-(cyclobutylmethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C9H11ClN2O2/c10-8-7(4-11-12-9(8)13)14-5-6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13)

InChI-Schlüssel

YMJMGFYPFVVVDT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)COC2=C(C(=O)NN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.